molecular formula C7H11NO2 B6146617 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptan-3-one CAS No. 2138079-12-4

1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptan-3-one

Cat. No.: B6146617
CAS No.: 2138079-12-4
M. Wt: 141.2
InChI Key:
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Description

1-(Hydroxymethyl)-2-azabicyclo[2.2.1]heptan-3-one is a bicyclic compound featuring a unique azabicyclo structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a hydroxymethyl group attached to a bicyclic heptane ring with an azabicyclo moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptan-3-one can be achieved through several methods. One common approach involves the cycloaddition reaction of suitable precursors under controlled conditions. For instance, an organocatalytic formal [4 + 2] cycloaddition reaction has been realized, permitting rapid access to a wide range of bicyclo[2.2.1]heptane derivatives in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)-2-azabicyclo[2.2.1]heptan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

    Substitution: The azabicyclo moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives (aldehydes, carboxylic acids), reduced derivatives, and various substituted compounds.

Scientific Research Applications

1-(Hydroxymethyl)-2-azabicyclo[2.2.1]heptan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptan-3-one involves its interaction with specific molecular targets and pathways. The azabicyclo moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxymethyl group may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: 1-(Hydroxymethyl)-2-azabicyclo[2.2.1]heptan-3-one is unique due to its specific azabicyclo structure and the presence of a hydroxymethyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2138079-12-4

Molecular Formula

C7H11NO2

Molecular Weight

141.2

Purity

0

Origin of Product

United States

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